8,12-iso-iPF2α-VI-1,5-lactone
Description
Historical Context and Discovery of F2-Isoprostanes
The discovery of F2-isoprostanes in 1990 by Morrow and Roberts marked a significant breakthrough in the field of free radical research. portlandpress.comnih.gov They identified a series of prostaglandin (B15479496) F2-like compounds that were produced in vivo through a mechanism independent of the cyclooxygenase enzyme. pnas.orgatsjournals.org These compounds, termed F2-isoprostanes (F2-IsoPs), were found to be specific products of the peroxidation of arachidonic acid. nih.govnih.gov Initially observed in rats treated with the pro-oxidant carbon tetrachloride (CCl4), levels of F2-isoprostanes were found to be dramatically elevated, providing strong evidence of their origin from lipid peroxidation. pnas.org This discovery established F2-isoprostanes as stable and quantifiable markers of in vivo oxidative stress. nih.gov
Biogenesis Pathways of Isoprostanes from Polyunsaturated Fatty Acids
The formation of isoprostanes is a multi-step process initiated by the attack of free radicals on polyunsaturated fatty acids (PUFAs), most notably arachidonic acid. nih.govmdpi.com This process occurs while the fatty acid is still esterified to phospholipids (B1166683) within cellular membranes. pnas.org
The key steps in the biogenesis of isoprostanes are:
Initiation: A free radical abstracts a hydrogen atom from a carbon atom adjacent to a double bond on the PUFA backbone, forming a lipid radical. mdpi.com
Propagation: Molecular oxygen then rapidly adds to this lipid radical, creating a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from a neighboring PUFA, propagating the chain reaction of lipid peroxidation. mdpi.com
Endocyclization: The peroxyl radical undergoes a series of cyclization reactions to form a bicyclic endoperoxide intermediate, which is structurally similar to the prostaglandin G2 (PGG2) intermediate in the COX pathway. nih.gov
Reduction and Rearrangement: This endoperoxide intermediate can then be reduced to form F-ring isoprostanes or rearrange to form D-ring and E-ring isoprostanes. portlandpress.comnih.gov
Hydrolysis: Finally, the newly formed isoprostane, still attached to the phospholipid, is cleaved and released in its free form by phospholipase enzymes. pnas.org
While arachidonic acid is the most studied precursor, other PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can also be peroxidized to form distinct families of isoprostanes, known as F3-isoprostanes and F4-neuroprostanes, respectively. nih.govcaymanchem.comwikipedia.org
Classification and Structural Diversity within the F-series Isoprostanes
The F-series of isoprostanes, derived from arachidonic acid, exhibits significant structural diversity. The initial free radical attack can occur at different positions on the arachidonic acid molecule, leading to the formation of four distinct regioisomeric classes. portlandpress.comahajournals.org
There are two primary nomenclature systems used for classifying isoprostanes:
Taber/Roberts System: This system, approved by IUPAC, designates the regioisomers based on the carbon number of the side chain where the hydroxyl group is located. This results in the 5-series, 8-series, 12-series, and 15-series F2-isoprostanes. atsjournals.orgnih.gov
Rokach System: This system classifies the regioisomers as Type III, IV, V, and VI. atsjournals.orgnih.gov
Each of these four classes is further composed of 16 stereoisomers, leading to a total of 64 distinct F2-isoprostane compounds. nih.gov This complexity arises from the different possible spatial arrangements of the hydroxyl groups and side chains around the central prostane (B1239271) ring. portlandpress.com
| Rokach Classification | Taber/Roberts Classification | Site of Initial Radical Attack |
|---|---|---|
| Type III | 15-series | C13 |
| Type IV | 12-series | C10 |
| Type V | 8-series | C10 |
| Type VI | 5-series | C7 |
Positioning of 8,12-iso-iPF2α-VI-1,5-lactone within the Isoprostane Landscape
The compound this compound is a specific derivative within the F2-isoprostane family. It is the lactone form of the free acid, 8,12-iso-iPF2α-VI. caymanchem.combertin-bioreagent.com
Key characteristics that define its position are:
Regioisomer Class: It belongs to the Type VI (or 5-series) class of F2-isoprostanes. The free acid form, iPF2α-VI, is the most abundant F2-isoprostane regioisomer found in the urine of rats subjected to CCl4-induced lipid peroxidation. caymanchem.combertin-bioreagent.com
Formation: F2-isoprostanes like 8,12-iso-iPF2α-VI are generated from the free radical-mediated peroxidation of arachidonic acid that is bound to phospholipids. caymanchem.comglpbio.com They are subsequently cleaved and released into circulation. caymanchem.com
Lactonization: The parent compound, iPF2α-VI, is unique among the regioisomers in its ability to undergo lactonization. caymanchem.combertin-bioreagent.com This process, which can occur slowly in vivo or be driven chemically, results in the formation of the less polar this compound. caymanchem.combertin-bioreagent.com This property allows for its separation from the free acid forms. caymanchem.com
Biomarker Status: The free acid, 8,12-iso-iPF2α-VI, is utilized as a biomarker for oxidative stress. caymanchem.comcaymanchem.com While some F2-isoprostanes exhibit significant biological activity, it is currently unknown if this compound possesses important physiological effects. caymanchem.combertin-bioreagent.comresearchgate.net
| Compound Name | Synonyms | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | N/A | C20H32O4 | 336.5 |
| 8,12-iso-iPF2α-VI | 8,12-iso-Isoprostane-F2α-VI, 12-iso-5,6E,14Z-PGF2α | C20H34O5 | 354.5 |
| Arachidonic Acid | AA | C20H32O2 | 304.5 |
| Eicosapentaenoic Acid | EPA | C20H30O2 | 302.5 |
| Docosahexaenoic Acid | DHA | C22H32O2 | 328.5 |
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-10-16-17(19(22)14-18(16)21)13-12-15-9-8-11-20(23)24-15/h6-7,12-13,15-19,21-22H,2-5,8-11,14H2,1H3/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1 |
InChI Key |
AWRLHDHWBSHXSP-DCOIXEBESA-N |
SMILES |
O[C@H]1[C@@H](C/C=CCCCCC)[C@@H](/C=C/C2OC(CCC2)=O)[C@@H](O)C1 |
Synonyms |
6-((E)-2-((1R,2S,3R,5S)-3,5-dihydroxy-2-((Z)-oct-2-enyl)cyclopentyl)vinyl)tetrahydro-2H-pyran-2-one |
Origin of Product |
United States |
Formation and Biotransformation of 8,12 Iso Ipf2α Vi 1,5 Lactone
Non-Enzymatic Oxidative Generation of F2-Isoprostane Precursors
F2-isoprostanes (F2-IsoPs) are considered a gold standard for measuring oxidative stress in the body. clevelandheartlab.com Unlike prostaglandins, which are synthesized through enzymatic reactions catalyzed by cyclooxygenase (COX) enzymes, F2-IsoPs are formed through the free radical-mediated peroxidation of arachidonic acid. nih.govnih.govnih.gov
Free Radical-Mediated Peroxidation of Phospholipid-Bound Arachidonic Acid
The formation of F2-isoprostane precursors begins with the peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membrane phospholipids (B1166683). nih.govplos.org The process is initiated when a free radical, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from one of the bis-allylic carbons (C-7, C-10, or C-13) of the arachidonic acid molecule. nih.gov This creates a carbon-centered radical that is stabilized by resonance.
Molecular oxygen then attacks this delocalized radical, forming a peroxyl radical. nih.gov This highly reactive intermediate undergoes a 5-exo cyclization, an intramolecular reaction, to form a bicycloendoperoxide intermediate that is structurally similar to the prostaglandin (B15479496) G2 (PGG2) intermediate. nih.govbertin-bioreagent.com A key distinction is that this entire process occurs non-enzymatically and typically while the arachidonic acid is still esterified to the phospholipid backbone within the cell membrane. nih.govnih.gov These unstable endoperoxide intermediates are subsequently reduced to form the stable F2-isoprostane structure. nih.govbertin-bioreagent.com The newly formed F2-IsoPs are then cleaved from the phospholipid by phospholipase enzymes, releasing them as free molecules into circulation. nih.govnih.gov
Distinct Regioisomers of F2-Isoprostanes and Their Precursors
The non-enzymatic nature of the peroxidation of arachidonic acid leads to the formation of a complex mixture of isomers. Specifically, four distinct regioisomeric classes of F2-isoprostanes are generated, designated as Class III, IV, V, and VI. caymanchem.com Each class can theoretically exist as 8 diastereomers, leading to a total of 64 distinct F2-isoprostane compounds. nih.govplos.org
The precursor to the lactone compound of interest, 8,12-iso-iPF2α-VI, belongs to the Class VI regioisomers. Research has shown that this specific isomer is the most abundant F2-isoprostane product formed during induced lipid peroxidation. nih.govnih.gov Its elevated presence has been documented in various biological samples, including the urine, blood, and cerebrospinal fluid of patients with Alzheimer's disease, making it a significant biomarker of oxidative stress. nih.govresearchgate.netnih.govnih.gov
| Regioisomer Class | Notable Characteristics | Example Compound |
|---|---|---|
| Class III | Commonly studied isomer class. | iPF2α-III (also known as 8-iso-PGF2α) |
| Class IV | One of the four main regioisomeric families formed. | iPF2α-IV |
| Class V | One of the four main regioisomeric families formed. | 5-iPF2α-VI |
| Class VI | The most abundant regioisomer formed during lipid peroxidation and the only class known to undergo lactonization. nih.govnih.gov | 8,12-iso-iPF2α-VI |
Lactonization Process of 8,12-iso-iPF2α-VI
A unique characteristic of the 8,12-iso-iPF2α-VI regioisomer is its ability to undergo intramolecular cyclization to form a lactone.
Mechanistic Aspects of Intramolecular Cyclization
8,12-iso-iPF2α-VI-1,5-lactone is formed through an intramolecular esterification reaction. The carboxylic acid group at the C-1 position of the 8,12-iso-iPF2α-VI molecule reacts with the hydroxyl group at the C-5 position of the same molecule. This reaction results in the formation of a stable, six-membered ring structure known as a delta-lactone, with the elimination of a water molecule. The resulting compound, this compound, is a racemic mixture of these lactone forms. nih.gov Notably, among the four classes of F2-isoprostane regioisomers, iPF2α-VI is the only one observed to undergo this lactonization. nih.gov
In Vivo and Chemical Factors Influencing Lactone Formation
The conversion of the free acid form of 8,12-iso-iPF2α-VI to its lactone derivative is a process that occurs slowly under physiological conditions in vivo. nih.gov The reaction can also be driven or accelerated by chemical means in a laboratory setting. nih.gov A key chemical factor distinguishing the lactone from its precursor is its polarity; the lactone form is less polar than the free acid. nih.gov This difference in polarity allows for its separation from other F2-isoprostane forms using chromatographic techniques. nih.gov While the specific enzymatic or physiological triggers that may facilitate this process in the body are not fully elucidated, its spontaneous, albeit slow, formation in vivo is established.
Post-Formation Metabolism and Excretion Pathways of F2-Isoprostane Lactones
The metabolic fate of F2-isoprostanes is an area of ongoing research, and while the pathways for the parent free acid forms are partially characterized, less is known specifically about the biotransformation of their lactone derivatives.
Knowledge regarding the metabolism of F2-isoprostanes in general is still considered incomplete. researchgate.netnih.gov However, studies have shown that, like prostaglandins, F2-isoprostanes undergo metabolism in the liver. nih.gov The primary routes of biotransformation for F2-isoprostanes such as 15-F2t-IsoP (an iPF2α-III isomer) include β-oxidation, a process that shortens the fatty acid chains. vumc.org
More recently, Phase II metabolic transformations have been identified. F2-isoprostanes can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, which facilitates their inactivation and excretion. researchgate.net These glucuronide conjugates have been identified in human urine. nih.govresearchgate.net The parent F2-isoprostanes and their various metabolites are ultimately filtered by the kidneys and excreted in the urine. nih.gov
While these pathways are established for the more common free acid F2-isoprostanes, the specific metabolism and excretion pathways for this compound have not been extensively detailed in the scientific literature. It is also not yet known if the lactone itself has significant physiological effects. nih.gov
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | lactone IPF2α-I |
| 8,12-iso-iPF2α-VI | iPF2α-VI |
| Arachidonic Acid | AA |
| F2-Isoprostanes | F2-IsoPs |
| Prostaglandin G2 | PGG2 |
| iPF2α-III | 8-iso-PGF2α / 15-F2t-IsoP |
Analytical Methodologies for Quantification and Characterization
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is the cornerstone for the definitive analysis of F2-isoprostanes. oxfordbiomed.com Coupled with chromatographic separation techniques, MS provides the necessary selectivity and sensitivity to measure specific isomers like 8,12-iso-iPF2α-VI in complex biological matrices such as urine, plasma, cerebrospinal fluid (CSF), and tissue homogenates. nih.govcapes.gov.brnih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this analysis, with the latter, particularly when used in tandem (MS/MS), offering high specificity. oxfordbiomed.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the quantification of isoprostanes. nih.govcapes.gov.br This technique offers excellent sensitivity and specificity, often with simpler sample preparation compared to GC-MS, as it typically does not require chemical derivatization. nih.gov LC-MS/MS has been successfully applied to the simultaneous quantification of 8,12-iso-iPF2α-VI and other isoprostanes in biological samples like human CSF and brain tissue. nih.gov
The integration of Ultra-High Performance Liquid Chromatography (UHPLC) significantly enhances the analysis of isoprostanes. UHPLC systems use columns with smaller particle sizes, leading to higher resolution, improved peak separation, and much faster analysis times compared to traditional HPLC. frontiersin.orgfrontiersin.org This is particularly crucial for isoprostane analysis, where numerous isomers with similar physicochemical properties exist. nih.govsemanticscholar.org A high-throughput UHPLC-MS/MS method can achieve run times as short as 11 minutes while maintaining high sensitivity and resolving the analyte from interfering isomers. frontiersin.orgfrontiersin.org
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is essential for achieving the high selectivity and sensitivity needed for quantification. In this mode, a specific precursor ion (typically the deprotonated molecule [M-H]⁻ for isoprostanes in negative ion mode) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. semanticscholar.org The transition from the precursor ion to the product ion is highly specific to the target molecule. For instance, in the analysis of a related compound, 8-iso-PGF2α, the MRM transition of m/z 353.1 → 193.2 is commonly selected for quantification. semanticscholar.org The optimization of these transitions is a critical step in method development to maximize the signal-to-noise ratio.
One study reported the optimized MRM parameters for the analysis of 8,12-iso-iPF2α-VI in human serum, demonstrating the successful application of this technique for specific isomer quantification. researchgate.net
Table 1: Example MRM Transitions for Isoprostane Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| 8-iso-PGF2α (Isoprostane F2α-III) | 353.3 | 193.0 | Quantitative frontiersin.orgfrontiersin.org |
| 8-iso-PGF2α (Isoprostane F2α-III) | 353.3 | 291.0 | Qualitative frontiersin.orgfrontiersin.org |
| 8-iso-PGF2α-d4 (Internal Standard) | 357.3 | 197.0 | Internal Standard frontiersin.orgfrontiersin.org |
| 8,12-iso-iPF2α-VI | 353.0 | 115.0 | Quantitative researchgate.net |
| 8,12-iso-iPF2α-VI-d4 (Internal Standard) | 357.0 | 115.0 | Internal Standard researchgate.net |
This table is interactive. You can sort and filter the data.
A significant analytical challenge in isoprostane measurement is the existence of a large number of stereoisomers (64 for F2-isoprostanes). frontiersin.org Many of these isomers have the same mass and can produce similar fragment ions, making their differentiation by MS alone impossible. nih.gov Therefore, chromatographic separation is absolutely essential for the accurate quantification of a specific isomer like 8,12-iso-iPF2α-VI. nih.gov
UHPLC, with its high resolving power, is critical for separating the target isomer from other co-eluting F2-isoprostanes. frontiersin.org Method development focuses on optimizing the mobile phase composition, gradient, and column chemistry to achieve baseline separation of the key isomers. For example, a study developing a UHPLC-MS/MS method for 8-iso-PGF2α specifically tested for interference from seven other similar eicosanoids to ensure the method's selectivity. frontiersin.org Retention time alignment is crucial for reliable identification across a batch of samples, often facilitated by the use of a stable isotope-labeled internal standard that co-elutes with the analyte.
Gas chromatography-mass spectrometry, particularly using negative ion chemical ionization (NICI), is the original "gold standard" and a highly sensitive method for F2-isoprostane analysis. nih.govnih.gov This technique provides excellent chromatographic resolution on fused silica (B1680970) capillary columns and yields quantitative results in the low picogram range. nih.gov
However, GC-MS analysis of non-volatile compounds like isoprostanes requires a chemical derivatization step to make them volatile. sfrbm.orgnih.gov This typically involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. sfrbm.orgnih.gov During NICI-MS analysis, the PFB group is cleaved, and the resulting carboxylate anion is detected. sfrbm.org For F2-isoprostanes, the ion monitored is often at m/z 569, which corresponds to the [M-181]⁻ ion (loss of the PFB group). nih.gov While powerful, the extensive sample preparation, including solid-phase extraction, thin-layer chromatography, and derivatization, makes GC-MS more labor-intensive than LC-MS/MS. nih.govnih.gov
Isotope dilution mass spectrometry is the definitive method for the absolute and accurate quantification of analytes in complex matrices. sfrbm.orgnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated 8,12-iso-iPF2α-VI-d4) to the sample at the earliest stage of preparation. researchgate.netsfrbm.org
This internal standard is chemically identical to the endogenous analyte and behaves similarly during extraction, purification, chromatography, and ionization. oxfordbiomed.com However, it is distinguishable by its higher mass. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, any sample loss during the preparation process can be precisely corrected for. oxfordbiomed.com This approach yields high accuracy and precision, with one GC-MS assay reporting an accuracy of 96% and a precision of +/-7%. nih.gov All of the most reliable MS-based techniques for F2-isoprostane quantification employ stable isotope dilution. sfrbm.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Immunochemical Assays for Isoprostane Detection (e.g., Enzyme Immunoassay principles for related F2-isoprostanes)
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for the quantification of F2-isoprostanes. oxfordbiomed.com These assays are typically designed as competitive immunoassays. cellbiolabs.commybiosource.com
The core principle of a competitive ELISA for an F2-isoprostane like 8-iso-PGF2α involves an antibody specific to the target isoprostane pre-coated onto microtiter plate wells. cellbiolabs.com During the assay, the isoprostane present in the biological sample competes with a fixed amount of a labeled isoprostane conjugate (e.g., an isoprostane-Horseradish Peroxidase (HRP) conjugate) for binding to the limited number of antibody sites. cellbiolabs.commybiosource.com After an incubation period, the unbound reagents are washed away. cellbiolabs.com A substrate for the enzyme is then added, leading to a colorimetric reaction. cellbiolabs.com The intensity of the color developed is inversely proportional to the concentration of the isoprostane in the original sample; a stronger color signal indicates a lower concentration of the target analyte in the sample, and vice versa. cellbiolabs.com The concentration in unknown samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the isoprostane. cellbiolabs.com
While ELISA kits provide a rapid and economical method for screening a large number of samples, they can sometimes be criticized for a lack of strong correlation with more specific mass spectrometry methods. oxfordbiomed.commdpi.com This can be due to the polyclonal antibodies used, which may recognize related isoprostane compounds, leading to higher measured values compared to GC-MS or LC-MS. oxfordbiomed.com
Sample Preparation and Derivatization Protocols for Biological Matrices
The accurate measurement of 8,12-iso-iPF2α-VI and related compounds from biological fluids and tissues is critically dependent on meticulous sample preparation to isolate the analytes from interfering substances. nih.gov For analysis by gas chromatography-mass spectrometry (GC-MS), a subsequent chemical derivatization step is mandatory to ensure the compound is suitable for analysis. nih.govsfrbm.org
Extraction and Purification Techniques
Solid-Phase Extraction (SPE) is a cornerstone technique for purifying F2-isoprostanes from various biological matrices, including plasma, urine, and tissue homogenates. nih.govresearchgate.netresearchgate.net The process generally involves passing the sample through a packed cartridge containing a solid adsorbent to which the isoprostanes bind, while unwanted matrix components are washed away.
A common workflow begins with the acidification of the biological sample (e.g., plasma or urine) to a pH of 3. nih.govresearchgate.net For samples where isoprostanes are esterified to phospholipids (B1166683), an initial step of alkaline hydrolysis (e.g., with KOH) is required to release the free fatty acid form before extraction. nih.govresearchgate.net The acidified sample is then loaded onto an SPE cartridge, most commonly a C18 (reversed-phase) or an anion exchange column. nih.govresearchgate.nethku.hk
The subsequent steps involve washing the cartridge to remove impurities and eluting the isoprostanes. A typical procedure includes:
Conditioning: The cartridge is preconditioned, for example, with methanol (B129727) and pH 3 water. nih.gov
Loading: The prepared biological sample is applied to the cartridge. nih.gov
Washing: The column is washed with solvents to remove interfering substances. Common wash solvents include pH 3 water and heptane (B126788) or hexane. mdpi.comnih.gov
Elution: The F2-isoprostanes are eluted from the cartridge using a more nonpolar solvent mixture, such as ethyl acetate/heptane or ethyl acetate/methanol. sfrbm.orgnih.gov
For enhanced purity, the eluate from the initial SPE can be subjected to further purification steps, such as Thin-Layer Chromatography (TLC) or a second SPE step using a different sorbent like silica. nih.govresearchgate.net
| Step | Procedure for Plasma/Urine Samples | Common Reagents/Materials |
|---|---|---|
| Sample Pre-treatment | Acidification to pH 3 with HCl. For total isoprostane measurement, alkaline hydrolysis with KOH is performed first. nih.govresearchgate.net | 1N HCl, 15% KOH |
| SPE Column Conditioning | Column is washed sequentially with methanol and pH 3 water. nih.gov | Methanol, pH 3 Water |
| Sample Loading | Acidified sample is applied to the SPE column. nih.gov | C18 or Anion Exchange SPE Cartridge |
| Washing | Column is washed with pH 3 water and then a nonpolar solvent like heptane to remove impurities. nih.gov | pH 3 Water, Heptane |
| Elution | Isoprostanes are eluted with a solvent mixture. sfrbm.orgnih.gov | Ethyl Acetate/Heptane (50:50, v/v) or Ethyl Acetate/Methanol (50:50, v/v) |
| Further Purification (Optional) | Eluate may be further purified using a silica Sep-Pak cartridge or TLC. nih.govresearchgate.net | Silica Cartridge, Ethyl Acetate |
Chemical Derivatization for Enhanced Detection
For GC-MS analysis, F2-isoprostanes like 8,12-iso-iPF2α-VI must be chemically modified to increase their volatility and thermal stability, and to enhance their ionization for sensitive detection. nih.govsfrbm.org This is typically a two-step process. hku.hkmdpi.com
Esterification: The carboxyl group of the isoprostane is converted into a pentafluorobenzyl (PFB) ester. This is achieved by reacting the purified isoprostane with PFB bromide (PFBB) in the presence of a catalyst like diisopropylethylamine (DIPE). sfrbm.orgnih.gov The PFB moiety significantly enhances the sensitivity of detection when using negative ion chemical ionization (NICI) mass spectrometry. nih.gov
Silylation: The hydroxyl groups on the isoprostane molecule are capped by converting them into trimethylsilyl (TMS) ethers. nih.govnih.gov This is accomplished by reacting the PFB ester with a silylating agent, such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.nethku.hk This step increases the molecule's volatility, making it suitable for gas chromatography. nih.gov
The final derivatized product (the PFB ester, TMS ether analog) can then be analyzed by GC-MS. nih.govsfrbm.org
| Step | Description | Reagents |
|---|---|---|
| Pentafluorobenzyl (PFB) Ester Formation | The carboxylic acid group is converted to a PFB ester to enhance sensitivity for NICI-MS detection. The reaction is typically incubated at 37-45°C. sfrbm.org | Pentafluorobenzyl Bromide (PFBB), Diisopropylethylamine (DIPE), Acetonitrile |
| Trimethylsilyl (TMS) Ether Formation | The hydroxyl groups are converted to TMS ethers to increase volatility for GC analysis. nih.govnih.gov | Bis-(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine or Acetonitrile |
Metabolomics and Lipidomics Platforms for Comprehensive Profiling
Modern metabolomics and lipidomics platforms, primarily utilizing liquid chromatography-mass spectrometry (LC-MS), enable the comprehensive profiling and simultaneous quantification of multiple isoprostanes, including 8,12-iso-iPF2α-VI, in a single analytical run. nih.gov These approaches offer significant advantages over traditional GC-MS methods, notably by often eliminating the need for chemical derivatization, which simplifies sample preparation. nih.gov
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most accurate and reliable method for identifying and quantifying specific isoprostane isomers. mdpi.comnih.gov In this setup, the sample extract is injected into the LC system, where different isoprostane isomers are separated based on their retention time on the chromatography column. researchgate.net The separated compounds then enter the mass spectrometer, which serves as a highly specific and sensitive detector.
Quantification is typically achieved using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (the molecular ion of the target isoprostane) is selected and fragmented, and a specific product ion is monitored. researchgate.net For F2-class-VI isoprostanes like 8,12-iso-iPF2α-VI, a common MRM transition is from a precursor ion of m/z 353 to a product ion of m/z 115. researchgate.net Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., deuterated) that is added to the sample at the beginning of the preparation process. researchgate.net
A validated HPLC-MS/MS method for the simultaneous quantification of 8-iso-PGF2α and 8,12-iso-iPF2α-VI in cerebrospinal fluid (CSF) and brain tissue has been developed, demonstrating the power of this platform for targeted lipidomics studies in neuroscience. nih.gov The linearity for 8,12-iso-iPF2α-VI was established over concentration ranges of 5–1000 pg/mL for CSF and 30–1000 pg/0.1 g for brain tissue. nih.gov Such methods are integral to lipidomics research, facilitating the detailed study of oxidative stress pathways in various physiological and pathological contexts. unimelb.edu.au
Biological Significance and Mechanistic Investigations
F2-Isoprostanes as Robust Biomarkers of Oxidative Stress
F2-isoprostanes have been established as highly accurate and reliable biomarkers for quantifying oxidative stress and lipid peroxidation in vivo. nih.govnih.govnih.gov Their chemical stability and formation independent of enzymatic pathways make them a superior index of oxidative injury compared to other markers. nih.govnih.govresearchgate.net Measurement of F2-isoprostanes in biological fluids like urine and plasma provides a precise assessment of systemic oxidative stress. nih.govnih.gov In a multi-laboratory validation study sponsored by the National Institute of Environmental Health Sciences (NIEHS), F2-isoprostanes were identified as the most accurate biomarker of oxidative stress. najms.com
The quantification of F2-isoprostanes serves as a direct and dependable measure of lipid peroxidation, a central feature of oxidative damage. najms.comahajournals.orgnih.gov These compounds are initially formed while arachidonic acid is still attached to phospholipids (B1166683) within cell membranes and are subsequently released into circulation. nih.govahajournals.orgnih.gov Their levels have been shown to increase in conditions associated with elevated oxidative stress, such as hypercholesterolemia, smoking, and diabetes. nih.govahajournals.orgahajournals.org For instance, patients with chronic renal failure on long-term hemodialysis exhibit up to a six-fold increase in plasma F2-isoprostanes, which correlates with the heightened oxidative stress characteristic of the condition. nih.gov Similarly, high glucose concentrations have been shown to induce the formation of F2-isoprostanes in vascular smooth muscle cells, providing a direct link between hyperglycemia and lipid peroxidation. nih.gov The compound 8,12-iso-iPF2α-VI, the free acid precursor to the lactone, is a major F2-isoprostane found in human urine and is used as an index of lipid peroxidation. caymanchem.com
The measurement of F2-isoprostanes has proven invaluable in animal models for studying the progression and mechanisms of oxidative damage in various pathologies. Their sensitivity allows for the detection of endogenous lipid peroxidation in small samples, such as in as few as ten thousand cells. nih.gov Studies in animal models have consistently demonstrated a correlation between elevated F2-isoprostane levels and induced oxidative stress. For example, 8,12-iso-iPF2α-VI is the most abundant isoprostane that forms during carbon tetrachloride (CCl4)-induced oxidative damage to liver tissue in rats. caymanchem.comcaymanchem.com In mouse models of bladder injury, tissue levels of F2-isoprostanes increase significantly following partial bladder outlet obstruction, reflecting the progression of chronic oxidative stress. nih.gov
Table 1: F2-Isoprostanes as Oxidative Damage Markers in Animal Models
| Animal Model | Condition | Finding | Reference |
| Rat | Carbon tetrachloride (CCl4)-induced hepatotoxicity | 8,12-iso-iPF2α-VI was the most abundant F2-isoprostane formed, serving as a biomarker for hepatic oxidative damage. | caymanchem.comcaymanchem.com |
| Mouse | Partial bladder outlet obstruction | Tissue F2-isoprostane levels significantly increased after 4, 8, and 16 weeks, reflecting chronic oxidative stress. | nih.gov |
| Mouse | Acute bladder distension | A significant immediate increase in F2-isoprostanes was observed compared to controls. | nih.gov |
| Mouse | Obesity | Obese mice showed elevated plasma F2-isoprostanes alongside hyperglycemia and hyperinsulinemia. | oup.com |
Functional Consequences of F2-Isoprostanes (Parent Forms)
Beyond their role as biomarkers, F2-isoprostanes are biologically active molecules that can modulate various physiological processes, often mediating the pathological consequences of oxidative stress. nih.govahajournals.org While the specific physiological effects of 8,12-iso-iPF2α-VI-1,5-lactone are not yet known, its parent compounds exert significant biological actions. caymanchem.com
Several F2-isoprostanes are potent vasoconstrictors and play a role in the regulation of vascular tone. ahajournals.org The isomer 8-iso-PGF2α, in particular, has been identified as a powerful vasoconstrictor in various vascular beds, including renal and coronary arteries. nih.govahajournals.org This action may contribute to the vascular dysfunction seen in conditions like atherosclerosis. ahajournals.org Studies using isolated perfused rabbit ears demonstrated that F2-isoprostanes like 8-iso-prostaglandin F2alpha and 8-iso-prostaglandin E2 not only induce pronounced vasoconstriction on their own but also significantly amplify the vasoconstrictive effects of noradrenaline and angiotensin II. This suggests that in cardiovascular diseases where these isoprostanes are elevated, they could play a significant pathophysiological role by enhancing vascular constriction. The vasoconstrictor effect is potent, with some F2-isoprostanes causing a sustained, concentration-dependent coronary vasoconstriction that can decrease coronary flow by as much as 50%. nih.gov
Recent research has uncovered a role for F2-isoprostanes in the inhibition of angiogenesis, the formation of new blood vessels. nih.gov Impaired angiogenesis can worsen conditions characterized by insufficient blood supply, such as coronary heart disease. nih.gov A study demonstrated that the isoprostanes 8-iso-PGF(2alpha), 8-iso-PGE(2), and 8-iso-PGA(2) inhibit vascular endothelial growth factor (VEGF)-induced migration and tube formation of endothelial cells in vitro. nih.gov These compounds also suppressed VEGF-induced angiogenesis in vivo. nih.gov This anti-angiogenic effect suggests that F2-isoprostanes, as products of oxidative stress, may contribute to the detrimental cardiovascular effects seen in certain diseases by impairing the body's ability to form new blood vessels. nih.gov
Table 2: Investigated Effects of F2-Isoprostanes on Angiogenesis
| F2-Isoprostane | Cellular Process Investigated | Observed Effect | Reference |
| 8-iso-PGF(2alpha) | VEGF-induced endothelial cell migration | Inhibition | nih.gov |
| 8-iso-PGF(2alpha) | VEGF-induced endothelial cell tube formation | Inhibition | nih.gov |
| 8-iso-PGE(2) | VEGF-induced endothelial cell migration | Inhibition | nih.gov |
| 8-iso-PGE(2) | VEGF-induced endothelial cell tube formation | Inhibition | nih.gov |
| 8-iso-PGA(2) | VEGF-induced endothelial cell migration | Inhibition | nih.gov |
| 8-iso-PGA(2) | VEGF-induced endothelial cell tube formation | Inhibition | nih.gov |
The biological effects of F2-isoprostanes, including vasoconstriction and inhibition of angiogenesis, are mediated through their interaction with specific cellular receptors. nih.govnih.gov Evidence strongly indicates that F2-isoprostanes act as ligands for the thromboxane (B8750289) A2 receptor (also known as the TP receptor). nih.govnih.govresearchgate.net The vasoconstrictor effects of 8-iso-PGF2α are mediated via TP receptors, leading to an increase in intracellular calcium and activation of the Rho kinase signaling pathway. nih.gov Similarly, the anti-angiogenic actions of isoprostanes were blocked by specific TP receptor antagonists, confirming that these effects are also transduced through the TP receptor. nih.gov This interaction highlights a crucial mechanism by which the products of lipid peroxidation can directly influence cellular signaling and contribute to pathophysiology. nih.gov
Research on the Biological Activity of this compound Itself
Current Understanding of Direct Physiological Effects
F2-isoprostanes are a class of compounds produced through the free radical-mediated peroxidation of arachidonic acid. nih.govnih.gov Among these, 8,12-iso-iPF2α-VI is a major regioisomer that can undergo a slow in vivo process of lactonization to form this compound. nih.govcaymanchem.com Despite the established role of some F2-isoprostanes in biological processes, the direct physiological effects of this compound itself remain largely unknown. nih.govnih.gov Current scientific literature explicitly notes a lack of established direct biological or physiological effects for this specific lactone form. nih.govnih.gov Its primary role in research to date has been as a measurable byproduct of oxidative stress rather than an active signaling molecule.
Comparative Biological Activity with its Free Acid Precursor (8,12-iso-iPF2α-VI)
The free acid precursor, 8,12-iso-iPF2α-VI, is significantly more characterized than its lactone derivative. It is recognized as the most abundant F2-isoprostane regioisomer found in the urine of rats subjected to chemically induced lipid peroxidation, establishing it as a sensitive and specific biomarker of in vivo oxidative stress. nih.govcaymanchem.com While 8,12-iso-iPF2α-VI is widely used to quantify oxidative damage in various tissues and biological fluids, the lactone form is less polar and can be separated from the free acid. nih.govnih.gov The biological significance of the lactonization process is not yet clear; however, the free acid is the form predominantly measured and correlated with disease states and oxidative injury. caymanchem.com In essence, the free acid is a well-validated biomarker of lipid peroxidation, whereas the lactone is a related but biologically uncharacterized metabolite. nih.govcaymanchem.com
Role in Animal Models of Disease
Renal Oxidative Stress and Fibrosis Models (e.g., nephrectomized rats)
The investigation of this compound in animal models has provided insights into its role in kidney disease. In a study involving 5/6 nephrectomized rats, a model for chronic kidney disease that induces oxidative stress and fibrosis, the levels of this compound were quantified in kidney tissue. nih.gov This model demonstrated that the compound is present and its levels can be modulated by dietary interventions, suggesting its utility as a marker for oxidative processes within the kidney during disease progression. nih.gov The presence and modulation of this specific lactone in a disease model underscore its potential relevance in the pathophysiology of renal fibrosis and oxidative injury.
Impact of Dietary and Pharmacological Interventions on Isoprostane Levels in Animal Systems
Dietary interventions have been shown to directly impact the levels of this compound in animal models of kidney disease. In the 5/6 nephrectomized rat model, diets containing different polyunsaturated fatty acids were investigated. The study revealed that dietary compositions, specifically those containing arachidonic acid (ARA) or docosahexaenoic acid (DHA), altered the renal concentrations of the lactone. nih.gov For instance, a diet with ARA was associated with higher levels of the lactone compared to a control diet. nih.gov
Below is a data table summarizing the fatty acid metabolite levels, including this compound, in the kidneys of 5/6 nephrectomized rats under different diets.
| Metabolite | Control Diet (ng/g) | ARA Diet (ng/g) | DHA Diet (ng/g) | ARA+DHA Diet (ng/g) |
| This compound | 0.04 ± 0.01 | 0.11 ± 0.03 | 0.02 ± 0.01 | 0.04 ± 0.02 |
Data adapted from a study on 5/6 nephrectomized rats. Values are presented as mean ± standard deviation. nih.gov
Furthermore, studies in cats with chronic kidney disease (CKD) have shown that feeding a commercial renal diet, often enriched with omega-3 fatty acids, can lead to a decrease in plasma F2-isoprostane levels, particularly in the early stages of the disease. nih.gov
Investigating Oxidative Stress in Organ-Specific Contexts (e.g., liver, kidney)
The utility of isoprostanes as biomarkers of oxidative stress extends to specific organ systems in animal models. In hepatic contexts, the free acid precursor 8,12-iso-iPF2α-VI has been detected after carbon tetrachloride (CCl4)-induced oxidative damage to liver tissue in rats. caymanchem.com This highlights its role as an indicator of lipid peroxidation during liver injury.
In the renal system, as previously discussed, this compound has been directly measured in the kidneys of nephrectomized rats, linking it to oxidative stress in the context of chronic kidney disease. nih.gov Studies in various animal species have consistently used F2-isoprostanes, including the 8,12-iso-iPF2α-VI regioisomer, as reliable markers of oxidative stress in both kidney and liver pathologies. caymanchem.comnih.gov These organ-specific investigations help to elucidate the localized nature of oxidative damage in different disease states.
Research Applications and Experimental Study Design
Design of In Vitro Studies for Isoprostane Formation and Reactivity
In vitro studies are fundamental for elucidating the biochemical mechanisms of isoprostane formation and the specific reactivity of its lactone derivative under controlled conditions. The primary goal of these studies is to induce and monitor lipid peroxidation in a cellular or subcellular model system.
A typical experimental design involves subjecting cell cultures (e.g., hepatocytes, neurons, or macrophages) or isolated organelles like mitochondria to a source of oxidative stress. Chemical inducers such as carbon tetrachloride (CCl4), hydrogen peroxide (H2O2), or redox-cycling compounds are commonly used to trigger the free radical cascade that peroxidizes arachidonic acid within cellular membranes. caymanchem.combertin-bioreagent.com
Following the induction of oxidative stress, the key analytical step is the quantification of the resulting isoprostanes. This is typically achieved using highly sensitive and specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.com The experimental design would aim to measure the time-course of the formation of 8,12-iso-iPF2α-VI and its subsequent, slower conversion to the 8,12-iso-iPF2α-VI-1,5-lactone form. bertin-bioreagent.com This can help determine the kinetics of lactonization under specific biological conditions (e.g., varying pH or enzymatic activity).
Table 1: Hypothetical In Vitro Experimental Design
| Parameter | Description |
| Model System | Primary rat hepatocytes |
| Oxidative Stress Inducer | Carbon Tetrachloride (CCl4) |
| Time Points | 0, 2, 4, 8, 12, 24 hours post-induction |
| Analytes | 8,12-iso-iPF2α-VI (Free Acid), this compound |
| Analytical Method | LC-MS/MS |
| Outcome Measures | - Concentration of free acid and lactone in cell lysate and supernatant. - Ratio of lactone to free acid over time to assess lactonization rate. |
Utilization in Ex Vivo Tissue Perfusion Models
Ex vivo tissue perfusion models provide an intermediate level of complexity between in vitro cultures and in vivo animal studies, allowing for the investigation of organ-specific responses to oxidative stress in a near-physiological setting. mdpi.com These models, such as isolated perfused liver or kidney systems, are particularly well-suited for studying ischemia-reperfusion (I/R) injury, a clinically relevant condition characterized by intense oxidative stress. mdpi.com
In this context, an organ is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution at controlled temperatures (normothermic or hypothermic). mdpi.com I/R injury is simulated by stopping the perfusion for a defined period (ischemia) and then re-initiating it (reperfusion). Samples of the perfusate and tissue biopsies can be collected at various time points to measure the release and accumulation of oxidative stress biomarkers.
The measurement of 8,12-iso-iPF2α-VI in the perfusate serves as a dynamic indicator of lipid peroxidation occurring within the organ. The formation of its lactone derivative is also of interest, as Type VI isoprostanes readily form these internal lactones, which can facilitate their extraction and purification from biological samples. caymanchem.com
Table 2: Example of an Ex Vivo Liver Perfusion Study Design
| Phase | Duration | Actions and Measurements |
| Baseline Perfusion | 30 minutes | Stabilize organ function; collect baseline perfusate samples. |
| Ischemia | 60 minutes | Stop perfusion (normothermic or cold). |
| Reperfusion | 120 minutes | Resume perfusion; collect perfusate at 5, 15, 30, 60, 120 min. |
| Endpoint | - | Collect terminal tissue biopsies for isoprostane analysis. |
| Biomarker Analysis | - | Quantify 8,12-iso-iPF2α-VI and its lactone in all samples via LC-MS/MS. |
Integration into In Vivo Animal Research to Assess Oxidative Stress Markers
In vivo animal models are critical for understanding the systemic production of isoprostanes and their role as biomarkers in disease. The free acid 8,12-iso-iPF2α-VI is established as the most abundant isoprostane product formed during lipid peroxidation and is widely used as a biomarker for oxidative stress. caymanchem.comtargetmol.cn Its lactone form, this compound, is formed from this abundant precursor. bertin-bioreagent.com
Animal models often involve inducing oxidative damage through chemical means, such as the administration of CCl4 to cause liver damage in rats. bertin-bioreagent.com In these models, 8,12-iso-iPF2α-VI is the most plentiful F2-isoprostane regioisomer detected in urine. bertin-bioreagent.com Researchers can collect various biological fluids like urine, plasma, and cerebrospinal fluid, as well as tissue samples, to quantify isoprostane levels. caymanchem.com
Human studies have also utilized 8,12-iso-iPF2α-VI as a key biomarker. For instance, in a study of children with konzo, a neurological condition linked to cyanide exposure from cassava, serum levels of 8,12-iso-iPF2α-VI were significantly elevated and correlated with cognitive deficits. nih.govnih.gov These findings suggest that cognitive impairment associated with the condition may be mediated by oxidative damage. nih.govnih.gov Elevated levels of 8,12-iso-iPF2α-VI have also been found in the urine, blood, and cerebrospinal fluid of patients with Alzheimer's disease. caymanchem.comtargetmol.cn
Table 3: Selected Findings from an In Vivo Study on Konzo nih.govnih.gov
| Analyte | Subject Group | Mean Concentration (ng/mL) | Key Finding |
| 8,12-iso-iPF2α-VI | Children with konzo | Higher than controls (p=0.04) | Elevated levels associated with oxidative damage. |
| 8,12-iso-iPF2α-VI | Children with konzo | 0.52 (severe cases) | Trend towards higher levels with increased disease severity. |
| 8,12-iso-iPF2α-VI | Children with konzo | - | Significantly associated with overall cognitive performance (p<0.001). |
This table presents data for the free acid, 8,12-iso-iPF2α-VI, which is the precursor to the lactone form.
Application in Environmental Biotechnology Research
The application of this compound in environmental biotechnology is a developing area. While direct research on this specific compound in natural product screens is not widely documented, the principles of its formation suggest potential utility. Isoprostanes are products of lipid peroxidation, a fundamental response to cellular stress that occurs across diverse biological kingdoms, including in organisms relevant to environmental biotechnology like algae, fungi, and bacteria.
In this context, the compound could be investigated as a biomarker for environmental stress. For example, aquatic organisms or microbial communities exposed to pollutants, temperature extremes, or high levels of UV radiation would likely experience increased oxidative stress. The presence and concentration of specific, stable isoprostanes like the lactone form of 8,12-iso-iPF2α-VI in environmental samples (e.g., water, sediment, or biological tissues) could serve as a sensitive indicator of ecotoxicity and environmental health.
Future research could focus on screening for this compound in organisms known to produce high levels of polyunsaturated fatty acids (the precursors to isoprostanes) that are under environmental duress. Identifying this compound in such natural product screens would establish its presence in different ecosystems and open avenues for its use as a robust biomarker for monitoring environmental impacts.
Future Research Directions and Unanswered Questions
Elucidating the Specific Biological Functions of the 8,12-iso-iPF2α-VI-1,5-lactone
While the free acid form, 8,12-iso-iPF2α-VI, is a well-established biomarker of oxidative stress, the physiological and pathophysiological effects of its lactone derivative are largely unknown. Research on other isoprostane lactones has revealed potent anti-inflammatory activities, suggesting that the lactone moiety can be crucial for biological function. Future investigations should aim to determine if this compound possesses similar or distinct biological activities. Key research questions include its effects on inflammatory pathways, cellular signaling cascades, and its potential role in the modulation of disease processes where oxidative stress is a known contributor.
Identification of Dedicated Receptors or Binding Proteins for the Lactone Form
The biological effects of many lipid mediators are initiated by their interaction with specific cell surface or intracellular receptors. While some F2-isoprostanes have been shown to interact with thromboxane (B8750289) A2 receptors, it is plausible that the lactone structure of this compound confers an altered binding affinity or even specificity for novel, as-yet-unidentified receptors or binding proteins. Identifying such molecular targets is a critical step in deciphering the signaling pathways through which this lactone may exert its effects. Techniques such as affinity chromatography, ligand binding assays, and computational modeling could be employed to uncover these interactions.
Advanced Structural Characterization and Stereoisomeric Analysis
The non-enzymatic formation of isoprostanes results in a complex mixture of stereoisomers. A thorough structural characterization of this compound is imperative. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are needed to confirm its precise chemical structure and stereochemistry. A detailed understanding of its three-dimensional conformation is fundamental to comprehending its interaction with biological macromolecules and will be invaluable for the design of synthetic analogs for functional studies.
Development of Novel Analytical Probes and Imaging Techniques for Isoprostane Lactones
Current analytical methods for isoprostanes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific but are primarily focused on the detection of the free acid forms. There is a pressing need for the development of analytical tools specifically designed for the quantification and visualization of this compound in biological samples. This includes the creation of specific antibodies for immunoassays and the design of fluorescent probes that could enable real-time imaging of the lactone's distribution and dynamics within cells and tissues. Such tools would be instrumental in correlating its presence with specific cellular states or disease pathologies.
Comprehensive Mechanistic Studies on the Interconversion between Free Acid and Lactone Forms In Vivo
The formation of a lactone from its corresponding carboxylic acid is a reversible process that can be influenced by the local chemical environment, such as pH. Understanding the dynamics of the interconversion between 8,12-iso-iPF2α-VI and its 1,5-lactone form in vivo is crucial. Research should focus on identifying the factors that govern this equilibrium, including the potential involvement of enzymatic catalysts. Elucidating the kinetics and mechanisms of lactonization and hydrolysis will provide insights into the bioavailability and functional state of this isoprostane in different biological compartments.
Exploring the Role of this compound in Undiscovered Biological Pathways
Given the fundamental role of oxidative stress in a vast array of biological processes, it is conceivable that this compound participates in pathways that have not yet been associated with isoprostane signaling. The potential for this lactone to act as a stable, long-lived signaling molecule warrants a broad and unbiased exploration of its effects on various cellular functions. Metabolomic and proteomic approaches could reveal novel pathways modulated by this compound, potentially uncovering new therapeutic targets for a range of diseases.
Q & A
Q. How to integrate findings on this compound into broader interdisciplinary research frameworks?
- Methodological Answer : Link mechanistic data to clinical phenotypes via systems biology tools (e.g., pathway enrichment analysis). Collaborate with epidemiologists to explore population-level correlations (e.g., oxidative stress biomarkers). Use peer-reviewed databases (e.g., PubChem, ChEMBL) to contextualize results within existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
